N-phenyl-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide
Overview
Description
N-phenyl-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide is a complex organic compound that features a unique combination of phenyl, pyrrole, and thienyl groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Mechanism of Action
Target of Action
The primary targets of N-phenyl-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide Similar compounds have been synthesized as inhibitors of human carbonic anhydrase (hca) .
Mode of Action
The specific interaction between This compound Similar compounds have shown potential to inhibit the wnt/β-catenin signaling pathway .
Biochemical Pathways
The biochemical pathways affected by This compound Similar compounds have shown potential to inhibit the wnt/β-catenin signaling pathway , which plays a crucial role in cell growth and differentiation.
Result of Action
The molecular and cellular effects of This compound Similar compounds have shown potential to inhibit the wnt/β-catenin signaling pathway , which could result in changes in cell growth and differentiation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the thienyl-pyrrole intermediate, followed by the introduction of the phenyl group and subsequent hydrazinecarboxamide formation. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.
Reduction: Reduction reactions can remove oxygen or add hydrogen, potentially modifying the compound’s pharmacological properties.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can replace specific atoms or groups within the molecule, leading to derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction could produce amine or alkane derivatives. Substitution reactions can result in a wide range of functionalized compounds.
Scientific Research Applications
N-phenyl-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are investigated in various biological assays.
Medicine: Research explores its potential as a therapeutic agent, particularly in drug discovery and development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazinecarboxamide derivatives and molecules containing phenyl, pyrrole, and thienyl groups. Examples include:
- N-phenyl-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide analogs with different substituents on the phenyl or thienyl rings.
- Compounds with similar core structures but different functional groups, such as this compound derivatives with alkyl or halogen substitutions.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-phenyl-3-[(3-pyrrol-1-ylthiophene-2-carbonyl)amino]urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-15(14-13(8-11-23-14)20-9-4-5-10-20)18-19-16(22)17-12-6-2-1-3-7-12/h1-11H,(H,18,21)(H2,17,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JISDYWGAPJETSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NNC(=O)C2=C(C=CS2)N3C=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701330091 | |
Record name | 1-phenyl-3-[(3-pyrrol-1-ylthiophene-2-carbonyl)amino]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701330091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24822272 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
551930-95-1 | |
Record name | 1-phenyl-3-[(3-pyrrol-1-ylthiophene-2-carbonyl)amino]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701330091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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